molecular formula C20H27BN2O4 B7953256 tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate

tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate

Cat. No.: B7953256
M. Wt: 370.3 g/mol
InChI Key: LQOLESFWXBQLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate is a complex organic compound that features a quinoline core substituted with a tert-butyl carbamate group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the boron-containing moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate

Uniqueness

tert-Butyl N-[8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of selective inhibitors and other bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-15-11-10-14(16-13(15)9-8-12-22-16)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLESFWXBQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)NC(=O)OC(C)(C)C)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.